(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions using a nickel catalyst . Another approach is the Claisen-Schmidt condensation, which involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone in the presence of methanol and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which allows for rapid and high-yield production of imidazole derivatives . Additionally, the use of solvent-free conditions and recyclable catalysts can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways. Additionally, the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but differing in its biological role.
Imidazole: The parent compound of the imidazole ring, used widely in various chemical applications.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: A compound with antifungal properties, structurally related due to the presence of the imidazole ring.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and propanoic acid functional groups. This combination of features allows it to participate in a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
IIRNBVRPIRIGBB-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=C(N=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C=C(N=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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